(8Z,11Z,14Z)-Heptadecatrienal
Overview
Description
(8Z,11Z,14Z)-Heptadecatrienal is a polyunsaturated fatty aldehyde with the molecular formula C₁₇H₂₈O It is characterized by three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,14Z)-Heptadecatrienal typically involves the use of Grignard coupling, catalytic hydrogenation, and oxidation reactions. One common method includes:
Grignard Coupling: The reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone to form the desired carbon chain.
Catalytic Hydrogenation: Using a Lindlar catalyst to selectively hydrogenate the triple bonds to cis-double bonds.
Oxidation: Employing Dess-Martin periodinane to oxidize the resulting alcohol to the aldehyde.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(8Z,11Z,14Z)-Heptadecatrienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of light or a catalyst.
Major Products
Oxidation: (8Z,11Z,14Z)-Heptadecatrienoic acid.
Reduction: (8Z,11Z,14Z)-Heptadecatrienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(8Z,11Z,14Z)-Heptadecatrienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological systems, particularly in lipid metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8Z,11Z,14Z)-Heptadecatrienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular processes. Its polyunsaturated nature allows it to participate in lipid signaling pathways, influencing inflammation and other biological responses .
Comparison with Similar Compounds
Similar Compounds
(8Z,11Z,14Z)-Heptadecatrienoic acid: A trienoic fatty acid with similar double bond positions but with a carboxylic acid group instead of an aldehyde.
(8Z,11Z,14Z)-Eicosatrienoic acid: A longer chain fatty acid with similar double bond positions.
(8Z,11Z)-Heptadecadienal: A related compound with fewer double bonds.
Uniqueness
(8Z,11Z,14Z)-Heptadecatrienal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10,17H,2,5,8,11-16H2,1H3/b4-3-,7-6-,10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPNNUONNZABRE-PDBXOOCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288694 | |
Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56797-44-5 | |
Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56797-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8Z,11Z,14Z)-8,11,14-Heptadecatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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